C15H19F3N6O2
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Overview
Description
. This compound is a member of the triazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of a suitable hydrazine derivative with a trifluoromethyl-substituted nitrile under acidic conditions to form the triazolopyridazine core. This intermediate is then reacted with piperazine and tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolopyridazine core
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate
- tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-1-carboxylate
- tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-1-carboxylate .
Uniqueness
The uniqueness of tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate lies in its specific trifluoromethyl group and the triazolopyridazine core, which confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C15H19F3N6O2 |
---|---|
Molecular Weight |
372.35 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H19F3N6O2/c1-26-9-6-19-13(25)10-4-7-23(8-5-10)12-3-2-11-20-21-14(15(16,17)18)24(11)22-12/h2-3,10H,4-9H2,1H3,(H,19,25) |
InChI Key |
DSMLDBDEBQDCGW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
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